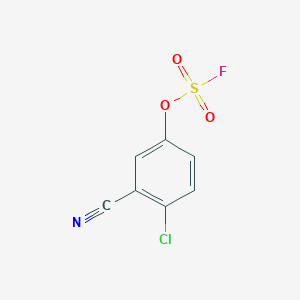

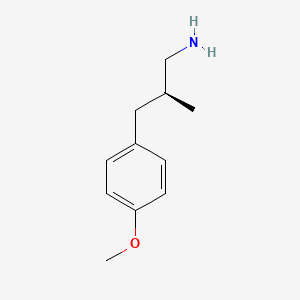

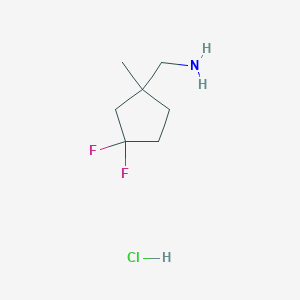

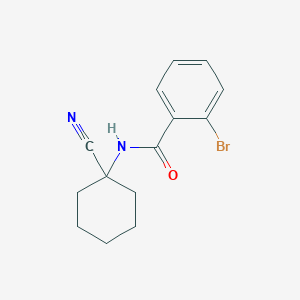

![molecular formula C23H25BrN4O3S B2366313 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-02-6](/img/no-structure.png)

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

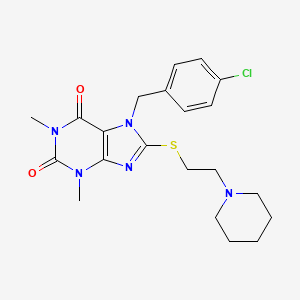

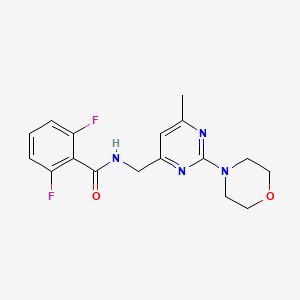

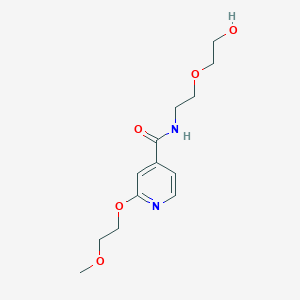

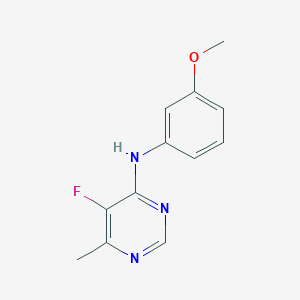

The compound is also known as 3-(4-Bromophenyl)-6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole . It has a molecular formula of C22H22BrN5OS and a molecular weight of 484.4 g/mol .

Molecular Structure Analysis

The compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The InChI key is JGXIXBKKDUNARN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 74.1 Ų and a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 483.07284 g/mol .Scientific Research Applications

Medicinal Chemistry and Antibacterial Applications

Quinazoline, a heterocyclic compound, and its derivatives, including 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one, have been a subject of extensive research due to their potential in medicinal chemistry. The stability of the quinazoline nucleus allows for the introduction of various bioactive moieties, resulting in new potential medicinal agents. Some quinazoline derivatives have demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. However, challenges like solubility and bioavailability remain significant concerns in the development of these compounds as effective drugs (Tiwary et al., 2016).

Cancer Treatment Potential

Quinazoline derivatives have shown promise in cancer treatment. Certain α-adrenoceptor antagonists, based on the quinazoline structure, have been found to induce apoptosis, reduce cell growth, and inhibit proliferation in various prostate cancer cell lines. Additionally, these compounds have demonstrated the ability to prevent angiogenesis and decrease tumor mass in animal models. Despite these promising in vitro and in vivo results, conclusive human studies are lacking, and well-designed clinical trials are needed to ascertain the anticancer properties of these compounds (Batty et al., 2016).

Anti-Colorectal Cancer Activity

Quinazoline derivatives have also been studied for their anti-colorectal cancer activity. Research suggests that these compounds may inhibit colorectal cancer cell growth by modulating the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and various apoptotic proteins. This indicates the potential of quinazoline nucleus exploitation in the identification of new anti-colorectal cancer agents (Moorthy et al., 2023).

Applications in Optoelectronic Materials

Beyond medicinal applications, quinazoline derivatives have applications in optoelectronics. Research has highlighted the value of incorporating quinazoline into π-extended conjugated systems for creating novel optoelectronic materials. These derivatives have been used in the fabrication of organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. They also show potential as structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Mechanism of Action

The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "4-bromo-1-butanol", "2-chloro-3-nitrobenzoic acid", "thiourea", "sodium hydroxide", "potassium carbonate", "acetic anhydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-methoxyphenyl)piperazine", "4-methoxyphenylpiperazine is synthesized by reacting 4-methoxyaniline with 1-bromo-4-chlorobutane in the presence of potassium carbonate and acetonitrile.", "Step 2: Synthesis of 4-bromo-1-butanol", "4-bromo-1-butanol is synthesized by reacting 1-butanol with hydrobromic acid in the presence of sulfuric acid.", "Step 3: Synthesis of 4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutanol", "4-(4-methoxyphenyl)piperazine is reacted with 4-bromo-1-butanol in the presence of potassium carbonate and acetonitrile to form 4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutanol.", "Step 4: Synthesis of 2-chloro-3-nitrobenzoic acid", "2-chloro-3-nitrobenzoic acid is synthesized by reacting 2-chlorobenzoic acid with nitric acid and sulfuric acid.", "Step 5: Synthesis of 2-amino-3-chlorobenzoic acid", "2-chloro-3-nitrobenzoic acid is reduced to 2-amino-3-chlorobenzoic acid using sodium borohydride in the presence of acetic acid.", "Step 6: Synthesis of 2-amino-3-chlorobenzoyl chloride", "2-amino-3-chlorobenzoic acid is reacted with thionyl chloride in the presence of acetic anhydride to form 2-amino-3-chlorobenzoyl chloride.", "Step 7: Synthesis of 2-amino-3-chlorobenzamide", "2-amino-3-chlorobenzoyl chloride is reacted with thiourea in the presence of sodium bicarbonate to form 2-amino-3-chlorobenzamide.", "Step 8: Synthesis of 2-amino-3-chloro-4-(4-methoxyphenyl)piperazin-1-yl)benzamide", "4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutanol is reacted with 2-amino-3-chlorobenzamide in the presence of sodium hydroxide to form 2-amino-3-chloro-4-(4-methoxyphenyl)piperazin-1-yl)benzamide.", "Step 9: Synthesis of 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one", "2-amino-3-chloro-4-(4-methoxyphenyl)piperazin-1-yl)benzamide is reacted with 2-amino-4-bromo-6-methyl-1,3-thiazole-5-carboxylic acid in the presence of potassium carbonate and ethyl acetate to form 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS No. |

422288-02-6 |

Molecular Formula |

C23H25BrN4O3S |

Molecular Weight |

517.44 |

IUPAC Name |

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C23H25BrN4O3S/c1-31-18-7-5-17(6-8-18)26-11-13-27(14-12-26)21(29)3-2-10-28-22(30)19-15-16(24)4-9-20(19)25-23(28)32/h4-9,15H,2-3,10-14H2,1H3,(H,25,32) |

InChI Key |

FYOQTFMOWJJJIY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-Ethylsulfinylphenyl)phenyl]-4-methylbenzamide](/img/structure/B2366237.png)

![3-[4-(1,3-Benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2366241.png)

![4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone](/img/structure/B2366243.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2366244.png)

![(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B2366245.png)